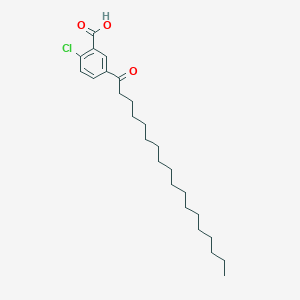

3,6,9,12-Tetraoxatricosan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

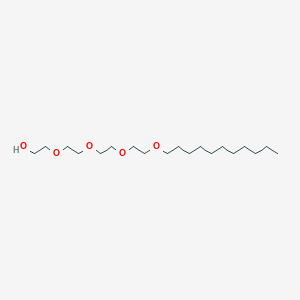

3,6,9,12-Tetraoxatricosan-1-ol is a chemical compound with the molecular formula C19H40O5. It is known for its stability and non-fouling properties, making it an excellent ligand base for biological applications . This compound can be easily modified to provide selective binding, making it a promising platform for systematic biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6,9,12-Tetraoxatricosan-1-ol involves the use of hydrogen tetrachloroaurate (III) hydrate, tetra-n-octylammonium bromide, and 1-pentanethiol . The process includes dissolving 30 mg of purified pentanethiol-capped gold nanoparticles in 10 mL of dry dichloromethane and bubbling the solution with nitrogen for 5 minutes. Separately, 150 mg of this compound is dissolved in 10 mL of dichloromethane and bubbled with nitrogen for 5 minutes .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the synthesis process described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3,6,9,12-Tetraoxatricosan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: Common reagents used in these reactions include hydrogen tetrachloroaurate (III) hydrate, tetra-n-octylammonium bromide, and 1-pentanethiol . The reactions typically occur in dry dichloromethane under nitrogen atmosphere .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with gold nanoparticles results in the formation of biologically compatible gold nanoparticles .

Scientific Research Applications

3,6,9,12-Tetraoxatricosan-1-ol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . It is used as a ligand base for the synthesis of biologically compatible gold nanoparticles, which are employed in systematic biological studies . The compound’s stability and non-fouling properties make it suitable for various applications, including drug delivery, imaging, and diagnostics .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3,6,9,12-Tetraoxatricosan-1-ol include tetraethylene glycol monododecyl ether and 2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethanol .

Uniqueness: What sets this compound apart from similar compounds is its unique combination of stability and non-fouling properties . This makes it particularly suitable for applications in biological systems where these properties are crucial .

Properties

CAS No. |

92669-04-0 |

|---|---|

Molecular Formula |

C19H40O5 |

Molecular Weight |

348.5 g/mol |

IUPAC Name |

2-[2-[2-(2-undecoxyethoxy)ethoxy]ethoxy]ethanol |

InChI |

InChI=1S/C19H40O5/c1-2-3-4-5-6-7-8-9-10-12-21-14-16-23-18-19-24-17-15-22-13-11-20/h20H,2-19H2,1H3 |

InChI Key |

MGAAPFMMNKLGSQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCOCCOCCOCCOCCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)-](/img/structure/B14347187.png)

![N-[2-(4-Bromophenyl)propan-2-yl]-2-(cyclohex-1-en-1-yl)acetamide](/img/structure/B14347195.png)

![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(4-methylphenyl)ethenyl]phenyl}aniline](/img/structure/B14347205.png)

![Methyl 2-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate](/img/structure/B14347222.png)

![2-Benzyl-[1,2]thiazolo[5,4-b]pyridin-3-one](/img/structure/B14347230.png)